(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
説明
特性
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c26-20(15-25-18-5-1-2-6-19(18)30-22(25)28)23-14-16-9-11-24(12-10-16)21(27)8-7-17-4-3-13-29-17/h1-8,13,16H,9-12,14-15H2,(H,23,26)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOBAETUYXDFQU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C3=CC=CC=C3OC2=O)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)CN2C3=CC=CC=C3OC2=O)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Structural Comparison of Key Analogues
*Calculated based on structural formula.
Key Observations :
- Heterocyclic Variations: The target compound’s benzo[d]oxazolone moiety distinguishes it from analogues featuring benzothiazole () or oxazolidinone () systems. These differences impact electronic properties and metabolic stability .
- Substituent Effects: Replacement of the furan-2-yl group with a fluorophenyl () reduces aromatic π-π interactions but enhances hydrophobicity (logP ~1.8 vs.
- Piperidine vs. Piperazine : The piperidine core in the target compound may confer conformational rigidity compared to piperazine-based analogues, influencing receptor binding kinetics .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physicochemical Data
*Estimated using fragment-based methods. †Hypothetical values based on structural similarity metrics from (Table 5.2).
Key Findings :
- logP and Solubility : The target compound’s higher logP (~2.5) compared to Compound 22 (logP 1.2) suggests reduced aqueous solubility, which may limit bioavailability .
- Biological Activity : Analogues with benzo[d]oxazolone (Compound 22) or benzothiazole () groups exhibit anticancer or kinase-inhibitory activity, supporting the hypothesis that the target compound shares similar mechanisms .
Structure-Activity Relationship (SAR) Insights
- Furan vs. Fluorophenyl : The furan-2-yl group in the target compound may enhance interactions with polar residues in enzyme active sites, whereas fluorophenyl substituents () improve metabolic stability via reduced oxidative metabolism .
- Benzo[d]oxazolone vs. Benzothiazole : The benzo[d]oxazolone’s lactam structure provides hydrogen-bonding capability, critical for target engagement, while benzothiazole derivatives () rely on aromatic stacking .
Q & A
What are the key steps in synthesizing (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
Level: Basic
Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:
Piperidine Core Functionalization : Introduction of the 3-(furan-2-yl)acryloyl group via acylation under basic conditions (e.g., using DMF as a solvent and sodium hydride as a catalyst) .
Amide Coupling : Reaction of the modified piperidine intermediate with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid using a coupling agent like EDCI or DCC to form the acetamide bond .
Stereochemical Control : Ensuring the (E)-configuration of the acryloyl group through reaction temperature optimization (e.g., maintaining 0–5°C during acylation) .
Purification : Column chromatography or recrystallization to isolate the final product, monitored by thin-layer chromatography (TLC) .
How can the purity and structural integrity of this compound be validated?
Level: Basic
Methodological Answer:
Validation requires a combination of analytical techniques:
- HPLC : To assess purity (>95% threshold) using a C18 column and acetonitrile/water mobile phase .
- NMR Spectroscopy : H and C NMR to confirm proton environments (e.g., furan protons at δ 6.2–7.4 ppm, oxazole carbonyl at δ 165–170 ppm) and carbon backbone integrity .
- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (expected m/z for CHNO: ~395.15) .
- IR Spectroscopy : Detection of key functional groups (e.g., C=O stretch at ~1700 cm, N-H bend at ~1550 cm) .
What structural features of this compound influence its reactivity and bioactivity?
Level: Basic
Methodological Answer:
Critical structural elements include:
- Furan-2-yl Acryloyl Group : Enhances π-π stacking with biological targets and contributes to electrophilic reactivity .
- Benzo[d]oxazol-2-one Moiety : Imparts hydrogen-bonding capability via the lactam oxygen and nitrogen .
- Piperidine Scaffold : Facilitates conformational flexibility, enabling interactions with hydrophobic enzyme pockets .
- Acetamide Linker : Stabilizes intermolecular interactions through dipole-dipole forces .
How can reaction conditions be optimized to improve synthesis yield?
Level: Advanced
Methodological Answer:
Optimization strategies involve:
- Temperature Gradients : Lower temperatures (0–10°C) during acylation reduce side reactions (e.g., acryloyl isomerization) .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while ethanol enhances crystallization .
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Statistical Modeling : Design of Experiments (DoE) to identify critical parameters (e.g., reactant molar ratios, pH) .
How should researchers resolve contradictions in spectroscopic data during characterization?
Level: Advanced
Methodological Answer:
Address discrepancies using:
- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and confirm connectivity .
- Crystallography : Single-crystal X-ray diffraction to unambiguously assign stereochemistry .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., analogs from with substituted furans/oxazoles) .
- Replicate Experiments : Ensure reproducibility under controlled conditions to rule out artifacts .
What computational approaches predict the biological targets of this compound?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins like kinases or proteases, leveraging the furan and oxazole motifs for hydrophobic interactions .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors from the oxazole) using tools like PHASE .
- QSAR Studies : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
What in vitro assays are suitable for evaluating its biological activity?
Level: Advanced
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC against targets like cyclooxygenase-2 (COX-2) or immunoproteasomes using fluorogenic substrates .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Antimicrobial Testing : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
- Oxidative Stress Models : Quantify ROS scavenging in cell-free systems (e.g., DPPH assay) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
